molecular formula C9H11FN2O B2639163 2-Ethylamino-5-fluoro-benzamide CAS No. 1553969-50-8

2-Ethylamino-5-fluoro-benzamide

Cat. No.: B2639163
CAS No.: 1553969-50-8
M. Wt: 182.198
InChI Key: ZRWKYWCNIAMQTC-UHFFFAOYSA-N
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Description

2-Ethylamino-5-fluoro-benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and material science. The presence of both ethylamino and fluoro groups in the benzamide structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylamino-5-fluoro-benzamide typically involves the condensation of 5-fluoro-benzoic acid with ethylamine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is conducted under mild conditions, often at room temperature, to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Ethylamino-5-fluoro-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethylamino-5-fluoro-benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylamino-5-fluoro-benzamide involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with amino acid residues in proteins, while the fluoro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylamino-5-chloro-benzamide
  • 2-Ethylamino-5-bromo-benzamide
  • 2-Ethylamino-5-iodo-benzamide

Uniqueness

Compared to its analogs, 2-Ethylamino-5-fluoro-benzamide exhibits unique properties due to the presence of the fluoro group. Fluorine atoms are known to enhance the metabolic stability and bioavailability of organic compounds, making this compound a valuable compound in drug development .

Properties

IUPAC Name

2-(ethylamino)-5-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-2-12-8-4-3-6(10)5-7(8)9(11)13/h3-5,12H,2H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWKYWCNIAMQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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